beta-CYCLODEXTRIN

Host-guest chemistry Molecular encapsulation Drug-excipient compatibility

beta-Cyclodextrin (β-CD, Betadex, CAS 7585-39-9) is a natural cyclic oligosaccharide composed of seven α-(1→4)-linked D-glucopyranosyl units, forming a truncated-cone macrocycle with a hydrophobic internal cavity of 0.60–0.65 nm internal diameter and a hydrophilic exterior. With a molecular weight of 1135 Da and aqueous solubility of only 1.85 g/100 mL at 25 °C—at least nine-fold lower than α-CD (14.5 g/100 mL) and γ-CD (23.2 g/100 mL)—β-CD occupies a structurally and thermodynamically distinct position among native cyclodextrins.

Molecular Formula C42H70O35
(C6H10O5)7
Molecular Weight 1135.0 g/mol
CAS No. 7585-39-9
Cat. No. B1666866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-CYCLODEXTRIN
CAS7585-39-9
Synonymseta-cyclodextrin
betadex
cyclo-epta-amylose
Cycloheptaamylose
cyclomaltoheptaose
Molecular FormulaC42H70O35
(C6H10O5)7
Molecular Weight1135.0 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2
InChIKeyWHGYBXFWUBPSRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble in water;  freely soluble in hot water;  slightly soluble in ethanol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

beta-Cyclodextrin (CAS 7585-39-9) Procurement & Selection Baseline: Physical-Chemical Identity Among Native Cyclodextrins


beta-Cyclodextrin (β-CD, Betadex, CAS 7585-39-9) is a natural cyclic oligosaccharide composed of seven α-(1→4)-linked D-glucopyranosyl units, forming a truncated-cone macrocycle with a hydrophobic internal cavity of 0.60–0.65 nm internal diameter and a hydrophilic exterior [1]. With a molecular weight of 1135 Da and aqueous solubility of only 1.85 g/100 mL at 25 °C—at least nine-fold lower than α-CD (14.5 g/100 mL) and γ-CD (23.2 g/100 mL)—β-CD occupies a structurally and thermodynamically distinct position among native cyclodextrins [1][2]. It is officially monographed in the USP, EP, and JP as Betadex, with compendial assay specifications of 98.0%–102.0% on the anhydrous basis [3].

Why Generic Substitution Among Native Cyclodextrins Fails for beta-Cyclodextrin: Cavity Geometry, Binding Thermodynamics, and Functional Trade-Offs


alpha-, beta-, and gamma-Cyclodextrin share the same glucopyranosyl monomer chemistry, yet they are not functionally interchangeable in research or industrial procurement. Their internal cavity diameters differ by approximately 0.15–0.35 nm across the series [1], which dictates guest-size selectivity: β-CD (0.60–0.65 nm) optimally accommodates aromatic and steroidal moieties that are too large for α-CD (0.47–0.53 nm) but bind with weaker affinity in the oversized γ-CD cavity (0.75–0.83 nm) [2]. This geometric complementarity translates into a population-mean 1:1 binding constant (log K11) for β-CD of 2.69—significantly exceeding α-CD (2.11) and γ-CD (2.55) across hundreds of diverse guest molecules [3]. Conversely, β-CD's markedly lower aqueous solubility (1.85 g/100 mL) and established parenteral nephrotoxicity (LD50 ~788 mg/kg i.v., rat) relative to α-CD and γ-CD impose distinct handling, formulation, and safety constraints that preclude simple one-to-one replacement [1][4]. These orthogonal performance dimensions—high complexation efficiency paired with low intrinsic solubility and a specific toxicity profile—mean that selecting β-CD versus its analogs is a deliberate, data-driven decision linked to target guest geometry, desired delivery route, and required purity grade, as quantified below.

beta-Cyclodextrin Comparative Quantitative Evidence: Head-to-Head Performance Data for Scientific Selection


Cavity Internal Diameter and Guest-Size Complementarity: β-CD Occupies the Optimal Middle Range Among Native Cyclodextrins

The internal cavity diameter of β-CD (0.60–0.65 nm) sits between α-CD (0.47–0.53 nm) and γ-CD (0.75–0.83 nm), providing the most suitable host geometry for the majority of drug-like aromatic and steroidal guests bearing a single phenyl or fused-ring moiety [1]. This intermediate size has been described as making β-CD 'the most ideal host among the three native CDs for inclusion complex formation with the most drugs, flavors, cosmetic ingredients, and pesticides' [2]. α-CD fails to accommodate guests exceeding ~0.5 nm in cross-section; γ-CD, despite its larger capacity, frequently yields weaker binding with mid-sized guests because of poorer van der Waals contact between host cavity walls and guest surface [1].

Host-guest chemistry Molecular encapsulation Drug-excipient compatibility

Population-Averaged 1:1 Binding Constant: β-CD Outperforms α-CD and γ-CD Across 721 Diverse Guest Systems

A landmark meta-analysis by Connors compiled published 1:1 binding constants (K11) for α-CD, β-CD, and γ-CD with hundreds of guest molecules. The population mean log K11 for β-CD (μ = 2.69, n = 721 complexes) exceeded α-CD (μ = 2.11, n = 663) by 0.58 log units and γ-CD (μ = 2.55, n = 166) by 0.14 log units, at 25 ± 5 °C in aqueous solution [1]. In linear scale, this corresponds to an approximately 3.8-fold higher geometric mean K11 for β-CD (~490 M⁻¹) relative to α-CD (~129 M⁻¹), and a ~1.4-fold advantage over γ-CD (~355 M⁻¹). The broader sample size for β-CD (n = 721) also reflects its historical predominance in inclusion complex studies, attributed to its favorable cavity dimensions for common guest molecular sizes [1].

Supramolecular thermodynamics Complexation efficiency Inclusion constant meta-analysis

Emulsification Potency: β-CD Exhibits the Lowest Minimum Emulsification Concentration and Highest Interfacial Tension-Lowering Ability Among Native CDs

In a systematic head-to-head comparison using soybean oil–water (1:1, v/v) systems, β-CD required a minimum concentration of only 0.25% (w/v) to achieve emulsification, compared with 0.5% for α-CD and 2% for γ-CD [1]. The lowering ability of interfacial tension at the oil/water interface followed the rank order β-CD > α-CD >> γ-CD, directly consistent with the order of minimum emulsification concentration [1]. Both emulsifying activity (EA) and emulsion stability (ES) increased with increasing CD concentration across all three types, but β-CD consistently achieved equivalent or superior emulsification at half to one-eighth the concentration of its analogs, translating into material cost savings and lower excipient loading in formulated products [1].

Oil/water emulsification Interfacial tension Food & cosmetic formulation

Chemical Stabilization of Acid-Labile Drugs: β-CD Provides Superior Protection Against Digoxin Hydrolysis Relative to α-CD and γ-CD

Uekama et al. examined the effect of α-CD, β-CD, and γ-CD on the acid-catalyzed hydrolysis of digoxin, a cardiac glycoside susceptible to stepwise sugar cleavage in gastric conditions. The six individual rate constants (k₁–k₆) governing the sequential hydrolysis pathway were determined by HPLC and analogue computer simulation. The hydrolysis was suppressed in the order β-CD > γ-CD > α-CD, where β-CD inhibited the appearance rates of digoxigenin—the terminal inactive hydrolysis product corresponding to rate constants k₃, k₅, and k₆—significantly more than the other two CDs [1]. The authors further demonstrated that inclusion complexation with β-CD simultaneously increased the dissolution rate and decreased acid hydrolysis of digoxin tablets, directly linking chemical protection to improved oral bioavailability [1].

Drug stabilization Acid hydrolysis inhibition Oral bioavailability enhancement

Pharmacopoeial Identity and Purity Specifications: USP-Grade β-CD Provides Quantifiable Limits on α-CD and γ-CD Cross-Contamination

The USP 2025 Betadex monograph defines β-CD by assay (98.0%–102.0% on anhydrous basis) and sets individually quantifiable impurity limits for the two closest in-class analogs: α-CD at ≤0.25% (peak area NMT 0.5× the corresponding peak from Standard solution) and γ-CD at ≤0.25% (same criterion), with other related substances collectively limited to ≤0.5% [1]. These compendial specifications mean that pharma-grade β-CD is analytically guaranteed to contain ≤0.25% of either α-CD or γ-CD, ensuring that pharmacological or formulation effects observed are attributable to β-CD itself rather than to contaminating cyclodextrin species. Additional monograph specifications include reducing sugars ≤0.2%, light-absorbing impurities (A₂₃₀–₃₅₀ ≤0.10; A₃₅₀–₇₅₀ ≤0.05), and residue on ignition ≤0.1%, providing a comprehensive regulatory-grade purity profile [1].

Pharmacopoeial compliance Excipient purity Quality assurance

beta-Cyclodextrin (CAS 7585-39-9) Evidence-Backed Application Scenarios for Informed Procurement


Pharmaceutical Pre-Formulation Screening of Poorly Water-Soluble Drug Candidates with Aromatic Moieties

When initiating solubility-enhancement screens for BCS Class II or IV drug candidates bearing single or fused aromatic rings (molecular cross-section ~0.5–0.7 nm), β-CD should be the first-line native cyclodextrin evaluated. Its 0.60–0.65 nm cavity optimally accommodates this steric profile, and its population-mean log K11 of 2.69 (vs. 2.11 for α-CD and 2.55 for γ-CD) predicts the highest probability of forming a thermodynamically stable 1:1 inclusion complex [1]. USP-grade β-CD (assay 98.0%–102.0%, α-CD/γ-CD each ≤0.25%) ensures that any observed solubilization or stabilization effect is unambiguously attributable to β-CD, satisfying regulatory documentation requirements from the earliest development stage [2]. Note: for parenteral applications, the nephrotoxicity risk of native β-CD (LD50 ~788 mg/kg i.v., rat) mandates formulation scientists to consider HP-β-CD or SBE-β-CD derivatives after initial feasibility is demonstrated with the parent compound [3].

Food-Grade Oil-in-Water Emulsification and Flavor Encapsulation

β-CD's minimum emulsification concentration of 0.25%—two-fold lower than α-CD (0.5%) and eight-fold lower than γ-CD (2%) in soybean oil–water systems—makes it the most material-efficient native cyclodextrin for food-grade O/W emulsification [4]. This translates into lower excipient costs and reduced organoleptic impact in products such as flavored beverages, sauces, and dressings. β-CD's simultaneous ability to form inclusion complexes with volatile flavor compounds provides dual functionality: emulsification of the oil phase and molecular encapsulation of labile aroma constituents, stabilizing both the physical emulsion and the chemical integrity of the flavor payload [4]. Food-grade β-CD meeting reducing-sugar and light-absorbing-impurity limits (per compendial standards) should be specified for these applications to avoid browning or off-flavor development during shelf life [2].

Chemical Stabilization of Acid-Labile Oral Dosage Forms

For oral solid dosage forms containing acid-hydrolytically labile APIs (e.g., cardiac glycosides, certain macrolides, or prodrugs with glycosidic linkages), β-CD provides a dual solubilization-stabilization benefit. As demonstrated with digoxin, β-CD suppresses acid hydrolysis significantly more effectively than α-CD or γ-CD by forming a protective inclusion complex that sterically shields the labile glycosidic bonds from proton-catalyzed cleavage in simulated gastric fluid [5]. The inclusion complex simultaneously enhances the dissolution rate in neutral media, enabling a net improvement in oral bioavailability that neither the free drug nor physical mixtures with other cyclodextrins can replicate [5]. This evidence supports procuring β-CD specifically when chemical instability in the stomach—rather than simply poor aqueous solubility—is the rate-limiting factor for oral absorption.

Analytical Reference Standard and Chromatographic System Suitability Testing

USP Betadex RS (CAS 7585-39-9) serves as the official reference standard for liquid chromatography-based assay and impurity testing of β-CD-containing drug products and excipients [2]. The compendial HPLC system suitability requirements—resolution NLT 1.5 between γ-CD and α-CD peaks, relative retention times of 0.4 (γ-CD), 0.5 (α-CD), and 1.0 (β-CD)—are predicated on the use of high-purity β-CD as the primary identification and quantitation anchor [2]. Procurement of pharmacopoeial-reference-standard-grade β-CD is therefore mandatory for any QC/QA laboratory performing USP/EP compendial release testing of β-CD-based formulations, and the specified impurity limits (α-CD ≤0.25%, γ-CD ≤0.25%) provide built-in system suitability acceptance criteria that a non-compendial or technical-grade material would fail [2].

Quote Request

Request a Quote for beta-CYCLODEXTRIN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.